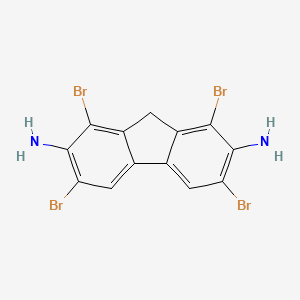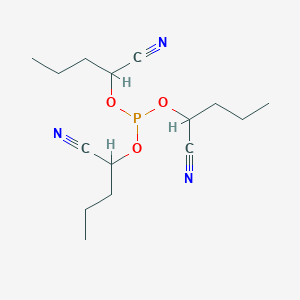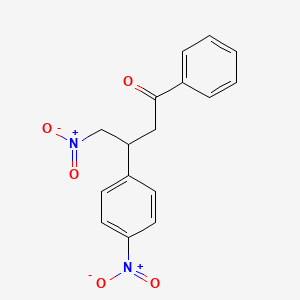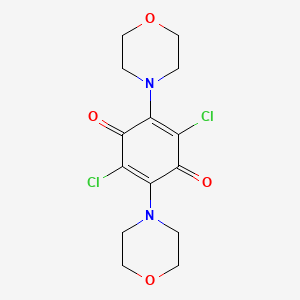
p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino-: is a derivative of benzoquinone, characterized by the presence of two chlorine atoms and two morpholino groups attached to the benzoquinone core
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the subsequent morpholino substitution is achieved using morpholine under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while ensuring safety and cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can be reduced to its corresponding hydroquinone form using reducing agents like sodium borohydride.
Substitution: The chlorine atoms and morpholino groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted benzoquinone derivatives.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biology:
Biochemical Studies: Utilized in studies involving electron transfer processes and redox reactions.
Medicine:
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials with specific properties.
作用机制
The mechanism of action of p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- involves its ability to undergo redox reactions, acting as an electron acceptor or donor. This property is crucial in its role as a catalyst and in biochemical studies. The molecular targets and pathways involved include interactions with various enzymes and proteins that participate in redox processes .
相似化合物的比较
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use in dehydrogenation reactions.
p-Benzoquinone, 2,3,5,6-tetrachloro-: Another chlorinated benzoquinone with applications in organic synthesis.
Uniqueness: p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- is unique due to the presence of morpholino groups, which impart distinct chemical properties and potential applications not observed in other similar compounds. This uniqueness makes it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
73713-78-7 |
|---|---|
分子式 |
C14H16Cl2N2O4 |
分子量 |
347.2 g/mol |
IUPAC 名称 |
2,5-dichloro-3,6-dimorpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H16Cl2N2O4/c15-9-11(17-1-5-21-6-2-17)13(19)10(16)12(14(9)20)18-3-7-22-8-4-18/h1-8H2 |
InChI 键 |
BEUXSCOHTNUOOS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C(=O)C(=C(C2=O)Cl)N3CCOCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)


![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
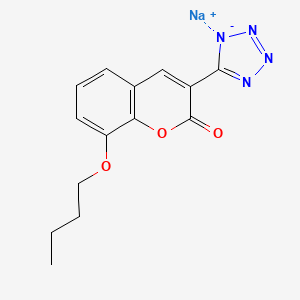

![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)
